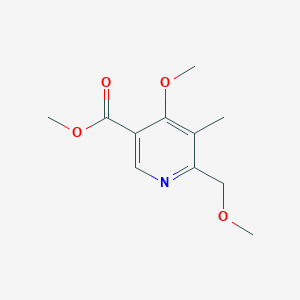
Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methoxy group, a methoxymethyl group, and a methyl group attached to the nicotinate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate typically involves multiple steps. One common method includes the methylation of a precursor compound using dimethyl sulfate in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a suitable solvent like methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methoxymethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinates.
Scientific Research Applications
Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxy-6-methyl-2H-pyran-2-one: Similar in structure but lacks the methoxymethyl group.
Methyl 4-methoxy-6-phenyl-2H-pyran-2-one: Contains a phenyl group instead of a methoxymethyl group.
Uniqueness
Methyl 4-methoxy-6-(methoxymethyl)-5-methylnicotinate is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are beneficial.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
methyl 4-methoxy-6-(methoxymethyl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO4/c1-7-9(6-14-2)12-5-8(10(7)15-3)11(13)16-4/h5H,6H2,1-4H3 |
InChI Key |
BXVYHADQYFNWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1COC)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















